DIM-C-pPhCO2Me belongs to the 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane (C-DIM) family of compounds. [, , , ] These compounds are recognized for their ability to act as ligands for the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] Instead of activating NR4A1, DIM-C-pPhCO2Me functions as an antagonist, blocking the receptor's activity. [, , , ] This antagonistic property makes it a valuable tool for studying NR4A1's role in various cellular processes and disease models.
DIM-C-pPhCO2Me, also known as a nuclear receptor 4A1 antagonist, is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound is part of a class of substances that target nuclear receptors, which are proteins that regulate gene expression and play critical roles in various biological processes. DIM-C-pPhCO2Me has been studied for its ability to inhibit the activity of nuclear receptor 4A1, which is implicated in several pathological conditions, including cancer.
DIM-C-pPhCO2Me is synthesized from diindolylmethane derivatives, which are known for their anticancer properties. The compound falls under the category of small molecule inhibitors and is classified as an antagonist of nuclear receptor 4A1. This classification is significant as it highlights the compound's role in modulating the activity of nuclear receptors, which are essential for cellular signaling and homeostasis.
The synthesis of DIM-C-pPhCO2Me involves several chemical reactions that typically start from indole derivatives. The process includes:
Technical details regarding the synthesis can be found in studies where specific reaction conditions, such as temperature and solvent choice, are optimized for yield and purity .
The molecular structure of DIM-C-pPhCO2Me can be described by its chemical formula, which includes various functional groups that contribute to its activity.
The structure features a diindolylmethane backbone with a para-carboxymethylphenyl substitution, which is crucial for its interaction with nuclear receptor 4A1. This substitution enhances its binding affinity and specificity towards the target receptor .
DIM-C-pPhCO2Me undergoes various chemical reactions that can affect its stability and activity:
The mechanism of action of DIM-C-pPhCO2Me primarily involves its antagonistic effects on nuclear receptor 4A1:
DIM-C-pPhCO2Me possesses several notable physical and chemical properties:
DIM-C-pPhCO2Me has several scientific uses, particularly in cancer research:
DIM-C-pPhCO2Me (1,1-bis(3′-indolyl)-1-(p-carboxymethylphenyl)methane) belongs to the bis-indolylmethane (C-DIM) class of synthetic small molecules. Its core structure features two indole rings linked via a methane bridge to a para-substituted phenyl group, distinguished by an electron-withdrawing carboxymethyl ester (–CO₂CH₃) moiety. This modification differentiates it from hydroxyl-substituted analogs like DIM-C-pPhOH, enhancing its receptor affinity and metabolic stability [1] [8]. The ester group influences electronic distribution, facilitating specific interactions within the ligand-binding domain (LBD) of NR4A1. C-DIM analogs exhibit systematic structure-activity relationships (SAR), where para-substitutions dictate potency; electron-donating groups reduce antagonism, while electron-withdrawing groups (e.g., –CO₂CH₃) optimize binding [9].
Table 1: Structural Features of Key C-DIM Analogs
Compound | Para-Substituent | Electron Effect | NR4A1 Binding Affinity |
---|---|---|---|
DIM-C-pPhOH | –OH | Electron-donating | Moderate |
DIM-C-pPhCO₂Me | –CO₂CH₃ | Electron-withdrawing | High |
DIM-C-pPhCO₂H | –CO₂H | Electron-withdrawing | Moderate |
NR4A1 (Nur77/TR3) is an orphan nuclear receptor overexpressed in pancreatic, renal, and breast carcinomas, where it transcriptionally regulates genes driving proliferation, survival, and stress adaptation [1] [3]. Unlike endocrine receptors, NR4A1 lacks endogenous ligands, making it challenging to target pharmacologically. Its pro-oncogenic functions include:
Bis-indolylmethanes originated from natural diindolylmethane (DIM), a digestion product of cruciferous vegetables with modest anticancer activity. Early research focused on DIM’s chemopreventive effects but faced limitations in potency and specificity. Structural optimization in the 2000s introduced para-substituted phenyl rings, yielding synthetic C-DIM analogs with improved efficacy [7] [10]. Key milestones include:
DIM-C-pPhCO₂Me exploits NR4A1’s central role in maintaining oncogenic phenotypes across solid tumors:
Table 2: Antitumor Mechanisms of DIM-C-pPhCO₂Me Across Cancer Types
Cancer Type | Key Molecular Effects | In Vitro IC₅₀ | In Vivo Efficacy |
---|---|---|---|
Renal Cell Carcinoma | ↓Survivin, ↑caspase-7/8 cleavage, ↓EGFR | 11.7–13.4 µM | Tumor growth inhibition (30 mg/kg) [1] |
Rhabdomyosarcoma (RMS) | ↓PAX3-FOXO1A, ↓N-Myc, ↑ROS, ↓TXNDC5 | 6.6–15 µM | ↓Xenograft growth (40 mg/kg) [5] |
Endometrial Cancer | ↓mTOR phosphorylation, ↑sestrin2, ↓cyclin D1 | 10–20 µM | Synergy with ibrutinib [6] [10] |
The compound’s ability to concurrently disrupt multiple NR4A1-dependent pathways positions it as a promising targeted agent for malignancies reliant on this receptor for stress adaptation and survival [3] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7